molecular formula C9H8O B066591 2-Ethynyl-4-methyl-phenol CAS No. 183589-14-2

2-Ethynyl-4-methyl-phenol

Cat. No. B066591
CAS RN: 183589-14-2
M. Wt: 132.16 g/mol
InChI Key: YGIBPZOCPTYZCL-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methyl-phenol is a chemical compound with the molecular formula C9H8O . It is also known as Phenol, 2-ethynyl-4-methyl- . The molecular weight of this compound is 132.15922 .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-4-methyl-phenol has been analyzed using various spectroscopic techniques such as FTIR, 1H, 13C NMR, and UV-Vis spectrometry . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .

Safety and Hazards

2-Ethynyl-4-methyl-phenol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-ethynyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6,10H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIBPZOCPTYZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440621
Record name 2-ethynyl-4-methyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-4-methyl-phenol

CAS RN

183589-14-2
Record name 2-ethynyl-4-methyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask is flushed with N2 and charged with 2-Bromo-4-methylphenol (20 mmol) and dissolved in 1/1 Et3N/dioxane. Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.2 mmol) is added, followed by 0.4 mmol of CuI. Trimethylsilylacetylene (24 mmol) is added drop-wise to the reaction mixture. The reaction mixture is stirred overnight under N2. The solvents are removed under vacuum and the resulting liquid is extracted by washing with ethyl ether. The ethyl ether extracts are combined and washed with H2O, then dried over anhydrous sodium sulfate. The solvent was removed under vacuum and the product is purified by column chromatography. The purified product is placed in a N2-flushed flask and dissolved in methanol. Potassium fluoride (65 mmol) is added and the reaction stirred under a N2 blanket for 16 h. The reaction mixture is poured into CH2Cl2 and extracted with H2O, then dried over Na2SO4, filtered and the solvent is removed under vacuum. The resulting product is purified by column chromatography to yield 2-ethynyl-4-methyl-phenol (3).
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step Two
Quantity
65 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Et3N dioxane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.2 mmol
Type
catalyst
Reaction Step Six
Name
Quantity
0.4 mmol
Type
catalyst
Reaction Step Seven

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